Heterocyclic Core Identity Drives Order-of-Magnitude Potency Differences Among N-Dodecyl Compounds
Among N-dodecyl heterocyclic compounds tested under identical conditions, the heterocyclic core identity alone produced widely divergent antifungal potency. In US 5,250,194, the minimum inhibitory concentration (MIC) against Aspergillus niger at pH 6.0 ranged from 32 ppm (N-dodecylimidazole, Compound 2) to >512 ppm (N-dodecyl-5-chloromethyl-2-oxazolidinone, Compound 4), representing a >16-fold potency window [1]. N-dodecylcyclobutanecarboxamide incorporates a cyclobutane core not represented among the 11 compounds tabulated in that patent, meaning its potency cannot be inferred from any single listed analog. The cyclobutane ring's ring strain (~26.4 kcal/mol) and distinct H-bonding geometry (secondary amide N–H donor) differentiate it from tertiary amine heterocycles such as morpholine and piperidine derivatives [2].
| Evidence Dimension | Antifungal potency (MIC) dependence on heterocyclic core |
|---|---|
| Target Compound Data | N-dodecylcyclobutanecarboxamide: MIC data not available in published patent tables (cyclobutane core absent from US 5,250,194 compound set) |
| Comparator Or Baseline | N-dodecylimidazole (Compound 2): MIC = 32 ppm; N-dodecylmorpholine (Compound 1): MIC > 100 ppm; N-dodecyl-5-chloromethyl-2-oxazolidinone (Compound 4): MIC > 512 ppm. All vs. Aspergillus niger, pH 6.0. |
| Quantified Difference | 16-fold MIC range across heterocyclic cores tested; cyclobutane core not represented |
| Conditions | Aspergillus niger, Difco Algae Broth, pH 6.0, 28 ±2 °C, 28-day incubation per US 5,250,194 methodology |
Why This Matters
Procurement of an N-dodecyl heterocyclic compound without specifying the cyclobutane core risks selecting an analog with antifungal potency varying by >16-fold, undermining efficacy in industrial microbicide applications.
- [1] Hollis GC, Rayudu RS, Whittemore MS. US Patent 5,250,194. Table III: MIC of N-dodecyl heterocyclic compounds against Aspergillus niger, pH 6.0. Compounds 1–11. View Source
- [2] LibreTexts Chemistry. 12.4: Strain in Cycloalkane Rings. Cyclobutane ring strain = 26.4 kcal/mol; secondary amide vs. tertiary amine H-bonding comparison. View Source
